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Compound of Interest

Compound Name: 06-Phenyl-2'-deoxyinosine

Cat. No.: B044704

In the landscape of nucleic acid chemistry, O®-Phenyl-2'-deoxyinosine (O®-Ph-dl) stands out
not for its biological prevalence, but for its synthetic versatility. It is a modified purine nucleoside
designed as a highly efficient intermediate for the site-specific introduction of a wide array of
functional groups into DNA oligonucleotides. Classified as a "convertible nucleoside," its core
utility lies in the unique reactivity of the O®-phenyl group.[1][2] This moiety acts as an excellent
leaving group, enabling facile post-synthetic nucleophilic substitution reactions.

This guide provides a comprehensive overview of the chemical properties of O®-Phenyl-2'-
deoxyinosine, designed for researchers and scientists in drug development and molecular
biology. We will explore its structure, reactivity, and incorporation into synthetic DNA, providing
both the theoretical basis and practical protocols for its use as a powerful tool in creating
custom-modified oligonucleotides.

Molecular Structure and Physicochemical
Properties

The key to O°-Ph-dl's function is its chemical architecture. The molecule consists of a 2'-
deoxyribose sugar linked to a hypoxanthine base, where the oxygen at the 6-position is
modified with a phenyl group. This phenoxy group is the reactive center of the molecule.

Caption: Chemical structure of O®-Phenyl-2'-deoxyinosine.

Physicochemical Data Summary
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Property Value Source

9-[(2R,4S,5R)-4-hydroxy-5-
IUPAC Name (hydroxymethyl)oxolan-2-yl]-6-
phenoxy-1H-purine

Molecular Formula C16H16N4Oa4 [3]
Molecular Weight 328.32 g/mol [4]
CAS Number 114485-36-8 [3]
Appearance White to off-white solid

Predicted Boiling Point 612.5+65.0 °C [3]
Predicted Density 1.57 £ 0.1 g/cm3 [3]
Predicted pKa 13.76 £ 0.60 [3]

Core Reactivity: Post-Synthetic Conversion

The primary chemical utility of O®-Phenyl-2'-deoxyinosine is its function as a "convertible dA"
analog.[1] After incorporation into an oligonucleotide, the phenoxy group at the O° position can
be readily displaced by primary amines. This reaction converts the deoxyinosine residue into a
specifically Né-substituted deoxyadenosine residue.

Causality of Reactivity: The purine ring is an electron-deficient system. The phenoxy group,
being a good leaving group, makes the C6 carbon highly electrophilic and susceptible to
nucleophilic attack. This targeted reactivity allows for modifications to be introduced after the
oligonucleotide backbone has been fully synthesized, preserving the integrity of sensitive
functional groups that would not survive the conditions of DNA synthesis.
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Caption: Post-synthetic conversion of O%-Ph-dl to an Né-substituted dA.

Experimental Protocol: Conversion to an N®-Aminoalkyl-
dA Residue

This protocol describes the conversion of an O°-Ph-dl-containing oligonucleotide to an N°-(4-
aminobutyl)-2'-deoxyadenosine analog, a modification often used to introduce a primary amine
for subsequent labeling or conjugation.[1]

Pillar of Trustworthiness: This protocol is self-validating. The success of the conversion can be
unequivocally confirmed by mass spectrometry, which will show a predictable mass shift
corresponding to the replacement of the phenoxy group (-O-CesHs, 93.1 Da) with the aminoalkyl
group (e.g., -NH-(CHz2)a-NHz, 87.2 Da).

Methodology:

e Oligonucleotide Synthesis: Synthesize the desired DNA sequence using standard
phosphoramidite chemistry, incorporating the O8-Phenyl-dI-CE Phosphoramidite (Glen
Research Cat #: 10-1042) at the desired position.[5][6] Use standard coupling times.
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» Mild Deprotection: Deprotect the oligonucleotide from the solid support and remove base-
protecting groups using a mild deprotection solution.

o Rationale: Harsh deprotection conditions (e.g., concentrated ammonium hydroxide at high
temperatures) can lead to unwanted hydrolysis of the O®%-phenyl linkage, resulting in the
formation of deoxyinosine. Mild ammonium hydroxide for 24 hours at room temperature is

recommended.[6]
o Post-Synthetic Substitution:
o Lyophilize the deprotected oligonucleotide to dryness.
o Resuspend the oligonucleotide in a solution of 1,4-diaminobutane in water (e.g., 1.0 M).
o Incubate the reaction mixture at a controlled temperature (e.g., 55 °C) for 12-16 hours.
e Purification:
o Remove the excess diamine by size-exclusion chromatography (e.g., a NAP-10 column).

o Purify the resulting Né-modified oligonucleotide using reverse-phase HPLC or denaturing
polyacrylamide gel electrophoresis (PAGE).

o Verification:

o Confirm the identity of the final product using MALDI-TOF or ESI mass spectrometry. The
observed mass should match the calculated mass of the oligonucleotide containing the
N®-(4-aminobutyl)-dA modification.

Synthesis and Oligonucleotide Incorporation
Workflow

0®-Ph-dl is introduced into DNA sequences as a phosphoramidite monomer during standard

automated solid-phase synthesis.
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Caption: Workflow for oligonucleotide synthesis incorporating O%-Ph-dI.
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Analytical and Spectroscopic Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of O®-Phenyl-
2'-deoxyinosine and the oligonucleotides containing it. While a comprehensive, published
dataset for the isolated monomer is not readily available, its properties can be reliably predicted
based on the characterization of closely related O®-substituted nucleosides.[3][7]

Mass Spectrometry (MS):

Electrospray ionization (ESI-MS) is ideal for characterizing the final modified oligonucleotide.
For the monomer, the expected protonated molecular ion [M+H]* is at m/z 329.1. Tandem MS
(MS/MS) would likely show a characteristic neutral loss of the 2'-deoxyribose moiety (116.1
Da), resulting in a prominent fragment ion corresponding to the protonated O®-phenylguanine
base at m/z 213.1.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy:
1H and BC NMR are used to confirm the covalent structure of the monomer.

Expected *H NMR Signals (in DMSO-ds):

Aromatic Protons: Multiple signals between & 7.0-8.5 ppm (phenyl group protons and H2/H8
protons of the purine ring).

Anomeric Proton (H1'): A triplet around & 6.0-6.5 ppm.

Deoxyribose Protons (H2', H2", H3', H4', H5', H5"): A complex set of multiplets between &
2.0-4.5 ppm.

Hydroxyl Protons (3'-OH, 5'-OH): Broad signals that are D20 exchangeable.
HPLC Analysis:

Reverse-phase HPLC is the primary method for assessing the purity of the modified
oligonucleotide and for its purification. The introduction of the phenyl group makes the modified
oligonucleotide significantly more hydrophobic than its unmodified counterpart, leading to a
longer retention time. After the conversion reaction, the retention time will shift again, reflecting
the polarity of the newly introduced N®-substituent.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC3221886/
https://pubmed.ncbi.nlm.nih.gov/21913712/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12453550/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b044704?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Applications in Research and Drug Development

The versatility of O°-Ph-dl makes it a valuable tool for a range of applications:

DNA-Protein Interaction Studies: Introduction of specific functional groups, such as cross-
linkers or fluorescent probes, at the N®-position of adenine allows for detailed investigation of
DNA binding proteins.[1]

Development of Affinity Matrices: Oligonucleotides functionalized with primary amines via O°-
Ph-dI can be immobilized on solid supports to create high-capacity affinity columns for the
purification of specific DNA-binding proteins.[1]

Diagnostic Probes: Site-specific labeling of DNA probes with reporter molecules (e.g., biotin,
fluorophores) is readily achieved.

Therapeutic Oligonucleotides: The synthesis of modified antisense oligonucleotides or
siRNAs with enhanced properties (e.g., binding affinity, nuclease resistance) can be explored
using this chemistry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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